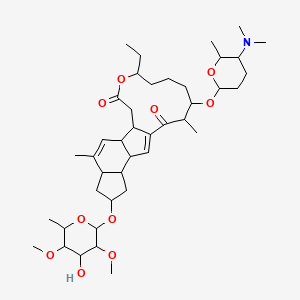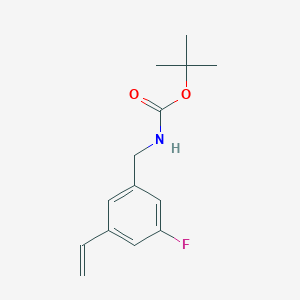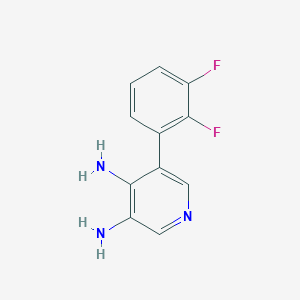
4-(3,3-Difluoropyrrolidin-1-yl)-2-(trifluoromethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,3-Difluoropyrrolidin-1-yl)-2-(trifluoromethyl)aniline is a chemical compound with the following structure:
C11H10F5N
This compound belongs to the class of anilines, which are aromatic amines containing an amino group attached to a benzene ring. The presence of fluorine atoms in the pyrrolidine ring and the trifluoromethyl group adds unique properties to this compound.
Vorbereitungsmethoden
Synthetic Routes:: Several synthetic routes exist for the preparation of 4-(3,3-Difluoropyrrolidin-1-yl)-2-(trifluoromethyl)aniline. One common method involves the reaction of 3,3-difluoropyrrolidine with 2-(trifluoromethyl)aniline under suitable conditions. The reaction typically proceeds via nucleophilic substitution.
Industrial Production:: Industrial production methods may involve large-scale synthesis using optimized conditions. specific industrial processes for this compound are proprietary and may not be widely disclosed.
Analyse Chemischer Reaktionen
Reactions::
Nucleophilic Substitution: As mentioned earlier, the synthesis of this compound involves nucleophilic substitution. The amino group of 2-(trifluoromethyl)aniline attacks the electrophilic carbon of 3,3-difluoropyrrolidine.
Aromatic Substitution: The compound’s aromatic ring can undergo substitution reactions, such as electrophilic aromatic substitution (e.g., halogenation, nitration).
- 3,3-Difluoropyrrolidine
- 2-(Trifluoromethyl)aniline
- Base or Acid Catalysts
Major Products:: The major product of the nucleophilic substitution reaction is 4-(3,3-Difluoropyrrolidin-1-yl)-2-(trifluoromethyl)aniline itself.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in various fields:
- Medicinal Chemistry : Researchers explore its potential as a drug candidate due to its unique structure and potential biological activity.
- Agrochemicals : It may serve as a building block for designing new pesticides or herbicides.
- Materials Science : Its fluorinated groups contribute to material properties, making it useful in polymer chemistry.
Wirkmechanismus
The exact mechanism of action depends on its specific application. For potential drugs, it could involve interactions with molecular targets (e.g., enzymes, receptors) or modulation of cellular pathways.
Vergleich Mit ähnlichen Verbindungen
While I don’t have information on similar compounds specific to this one, it’s essential to compare its properties, reactivity, and applications with related anilines and fluorinated compounds.
Eigenschaften
Molekularformel |
C11H11F5N2 |
|---|---|
Molekulargewicht |
266.21 g/mol |
IUPAC-Name |
4-(3,3-difluoropyrrolidin-1-yl)-2-(trifluoromethyl)aniline |
InChI |
InChI=1S/C11H11F5N2/c12-10(13)3-4-18(6-10)7-1-2-9(17)8(5-7)11(14,15)16/h1-2,5H,3-4,6,17H2 |
InChI-Schlüssel |
HGYJSKLYAZHQTJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC1(F)F)C2=CC(=C(C=C2)N)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl 4-(4-amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)piperidine-1-carboxylate](/img/structure/B12075528.png)
![2-Chloro-1-[3-(hydroxymethyl)piperidin-1-yl]ethan-1-one](/img/structure/B12075534.png)




![3-chloro-N-[3-(dimethylsulfamoyl)-4-methylphenyl]propanamide](/img/structure/B12075561.png)



![Methyl 1-[[2-(3,5-difluorophenyl)-2-hydroxyethyl]amino]cyclopentane-1-carboxylate](/img/structure/B12075588.png)
![Methyl [(methoxycarbonothioyl)sulfanyl]acetate](/img/structure/B12075593.png)
![3-[(5-Fluoro-2-nitrophenoxy)methyl]pyrrolidine](/img/structure/B12075605.png)
![Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate](/img/structure/B12075619.png)
